molecular formula C8H5N3S B113003 6-Amino-2-cyanobenzothiazole CAS No. 7724-12-1

6-Amino-2-cyanobenzothiazole

Cat. No. B113003
CAS RN: 7724-12-1
M. Wt: 175.21 g/mol
InChI Key: ZOHSEULTWOYIMS-UHFFFAOYSA-N
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Description

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound with an amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations . The empirical formula of ACBT is C8H5N3S and it has a molecular weight of 175.21 .


Synthesis Analysis

ACBT can be synthesized economically and on a large scale based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is advantageous for scaling up over previously reported routes .


Molecular Structure Analysis

The molecular structure of ACBT is represented by the SMILES string Nc1ccc2nc(sc2c1)C#N .


Chemical Reactions Analysis

Functionalized 2-cyanobenzothiazoles (CBTs), such as ACBT, are key building blocks for the synthesis of luciferins . They react rapidly and selectively with 1,2-aminothiols under physiological conditions. This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Chemiluminescence and Medicinal Diagnostics

6-Amino-2-cyanobenzothiazole (ACBT) is a significant precursor in the synthesis of Firefly luciferin, a natural product found in the beetle Photinus pyralis. This substance is essential in some of the most efficient chemiluminescence systems used today. Due to its role in these systems, it has significant applications in medicinal diagnostics, biochemistry, and forensic trace analysis (Würfel et al., 2012).

Bioorthogonal Ligations and Imaging

ACBT is recognized for its utility in bioorthogonal ligations and as a building block for luciferin derivatives used in bioluminescent imaging. Its versatility is enhanced by the presence of an amine handle, which allows for straightforward derivatization. This adaptability has been leveraged in economical and scalable syntheses, making ACBT a valuable component in various research contexts, particularly in the field of imaging (Hauser et al., 2016).

Synthesis of Heterocyclic Compounds

ACBT plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental building blocks in medicinal research, agriculture, and medication discoveries. Its combination with other compounds, like ethylacetoacetate, under specific conditions, has led to the creation of molecules with significant biochemical activities, illustrating its importance in the field of synthetic chemistry (Padder et al., 2022).

Role in Dopamine Agonists

The 2-aminothiazole moiety, a component of ACBT, has been used in medicinal chemistry as a bioisosteric replacement in the development of dopamine agonists. These agonists, which have good oral availability, are significant in the treatment of neurological disorders like Parkinson's disease. The use of 2-aminothiazole derivatives, including ACBT, in synthesizing these agents underscores its relevance in neuroscience and pharmacology (van Vliet et al., 2000).

Antitumor Applications

ACBT derivatives have shown promising results in antitumor evaluations. These derivatives, particularly those with different substituents on the phenyl ring, have been prepared and tested against various malignant human cell lines. Their demonstrated cytostatic activities highlight the potential of ACBT-based compounds in cancer research and therapy (Racané et al., 2006).

Nanoparticle Formation for Cellular Imaging

The condensation reaction between 6-hydroxy-2-cyanobenzothiazole (a related compound to ACBT) and cysteine has been utilized in the formation of nanoparticles for cell imaging. This reaction forms the basis for the design of fluorescent probes used in imaging hydrolytic enzymes like caspase-3/7 and β-galactosidase, demonstrating ACBT's utility in advanced imaging techniques within cellular and molecular biology (Chen et al., 2020).

Safety And Hazards

ACBT is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye damage . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

Future Directions

The development of an economical and scalable synthesis of ACBT would enable studies that require larger amounts of this building block . ACBT is a particularly versatile CBT due to its amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .

properties

IUPAC Name

6-amino-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHSEULTWOYIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556759
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-cyanobenzothiazole

CAS RN

7724-12-1
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-amino-benzothiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By adding potassium nitrate under ice cooling in concentrated sulfuric acid to commercially available 2-chlorobenzothiazole and nitrating, and then reacting the generated 2-chloro-6-nitrobenzothiazole with tin in hydrochloric acid, the nitro group is reduced to an amino group, thus deriving 2-chloro-6-aminobenzothiazole. Adding potassium cyanide thereto in an argon atmosphere in DMSO solvent and heating to reflux overnight yields 2-cyano-6-aminobenzothiazole. Allyl bromide and potassium carbonate are reacted in DMF solvent to allylate the amino group, and by aza-Claisen rearrangement, an allyl group is introduced into the 7-position. Potassium carbonate in methanol and cysteine are added and stirred, and by neutralizing with hydrochloric acid, a 7-allyl-aminoluciferin-type compound can be obtained.
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Synthesis routes and methods II

Procedure details

Potassium cyanide (1.29 g, 19.7 mmol) was added to dimethyl sulfoxide (DMSO, 150 mL). After argon substitution, the mixture was refluxed overnight at 135° C. with stirring. The temperature was lowered to 120° C., and Compound 3 (1.02 g, 5.55 mmol) dissolved in DMSO (20 mL) was added. After disappearance of the starting materials was confirmed by thin layer chromatography (developing solvent: ethyl acetate/n-hexane=2/1), the reaction mixture was poured into a mixed solution of 1.0 mol/L potassium dihydrogenphosphate solution (100 mL) and diethyl ether, (150 mL), and the diethyl ether layer was separated. The aqueous layer was extracted 5 times with ethyl acetate, the organic layer was mixed with the diethyl ether layer, and this organic solvent layer was washed twice with purified water and twice with saturated brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/4 to 1/2) to obtain Compound 4 as yellow solid (521 mg, 54% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-2-cyanobenzothiazole
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Reactant of Route 6
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Citations

For This Compound
62
Citations
JR Hauser, HA Beard, ME Bayana… - Beilstein Journal of …, 2016 - beilstein-journals.org
… A particularly versatile CBT is 6-amino-2-cyanobenzothiazole (ACBT), which has an amine handle for straight-forward derivatisation. Here we present an economical and scalable …
Number of citations: 18 www.beilstein-journals.org
W Wang, J Gao - The Journal of Organic Chemistry, 2019 - ACS Publications
Conjugation of 2-cyanobenzothiazole (CBT) with N-terminal cysteines (NCys) typically gives a luciferin product. We herein report an alternative reaction pathway leading to an N-…
Number of citations: 18 pubs.acs.org
AK Kovács, P Hegyes, GJ Szebeni, LI Nagy… - Frontiers in …, 2018 - frontiersin.org
… synthesis is the availability of 6-amino-2-cyanobenzothiazole in large quantities. Although the … Using this larger quantity of 6-amino-2-cyanobenzothiazole, we prepared N-Z-DEVD-aLuc …
Number of citations: 3 www.frontiersin.org
HC Wang, CC Yu, CF Liang, LD Huang… - …, 2014 - Wiley Online Library
We described a rapid site‐selective protein immobilization strategy on glass slides and magnetic nanoparticles, at either the N or C terminus, by a 2‐cyanobenzothiazole (CBT)‐…
AK Kovács, P Hegyes, GJ Szebeni, K Bogár… - International Journal of …, 2019 - Springer
… , 6-amino-2-cyanobenzothiazole (1). (As during the synthesis only a dipeptide was coupled to the 6-amino-2-cyanobenzothiazole … amino group of the 6-amino-2-cyanobenzothiazole (1), …
Number of citations: 8 link.springer.com
M Proj, N Strašek, S Pajk, D Knez… - Bioconjugate …, 2023 - ACS Publications
… In comparison to the benchmark 6-hydroxy-2-cyanobenzothiazole or 6-amino-2-cyanobenzothiazole, we provide highly selective and moderately reactive nitriles as well as highly …
Number of citations: 1 pubs.acs.org
JR Hauser - 2019 - etheses.whiterose.ac.uk
… Chapter 4 describes the development of a straightforward and readily scalable synthesis of 6-amino-2-cyanobenzothiazole via a 1,4-diazabicyclo[2.2.2]octane-catalyzed cyanation. This …
Number of citations: 2 etheses.whiterose.ac.uk
A Godinat, HM Park, SC Miller, K Cheng… - ACS chemical …, 2013 - ACS Publications
… -dependent release of free d-cysteine from the caspase 3/7 peptide substrate Asp-Glu-Val-Asp-d-Cys (DEVD-(d-Cys)) allowed selective reaction with 6-amino-2-cyanobenzothiazole (…
Number of citations: 67 pubs.acs.org
Y Yuan, G Liang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Rao and co-workers replaced the hydroxyl group on HCBT with an amino group (ie, 6-amino-2-cyanobenzothiazole, NCBT) and conjugated the Cys motif to the NCBT motif so that intra- …
Number of citations: 81 pubs.rsc.org
SGL Keyser, A Utz, CR Bertozzi - The Journal of organic chemistry, 2018 - ACS Publications
… Rao and co-workers found that the reaction of a 6-amino-2-cyanobenzothiazole (CBT) … with the nitrile group of an N-acylated 6-amino-2-cyanobenzothiazole would occur (Figure 1C). …
Number of citations: 17 pubs.acs.org

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